molecular formula C11H13NO3 B7939781 2-Amino-3-(cyclopropylmethoxy)benzoic acid

2-Amino-3-(cyclopropylmethoxy)benzoic acid

Cat. No.: B7939781
M. Wt: 207.23 g/mol
InChI Key: SNZDGQDXXGWGSL-UHFFFAOYSA-N
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Description

2-Amino-3-(cyclopropylmethoxy)benzoic acid is an organic compound with the molecular formula C11H13NO3. This compound is characterized by the presence of an amino group at the second position and a cyclopropylmethoxy group at the third position on the benzoic acid ring. It is a derivative of benzoic acid and is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(cyclopropylmethoxy)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative.

    Introduction of the Cyclopropylmethoxy Group: This step involves the introduction of the cyclopropylmethoxy group at the third position of the benzoic acid ring. This can be achieved through a nucleophilic substitution reaction using cyclopropylmethanol and a suitable leaving group.

    Amination: The final step involves the introduction of the amino group at the second position. This can be achieved through a variety of methods, including direct amination or through the use of a protecting group strategy.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(cyclopropylmethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The amino and cyclopropylmethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Amino-3-(cyclopropylmethoxy)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(cyclopropylmethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and cyclopropylmethoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    2-Amino-3-methoxybenzoic acid: This compound is similar in structure but lacks the cyclopropyl group, which can significantly alter its chemical properties and biological activity.

    2-Amino-3-chlorobenzoic acid: This compound has a chlorine atom instead of the cyclopropylmethoxy group, leading to different reactivity and applications.

Uniqueness: 2-Amino-3-(cyclopropylmethoxy)benzoic acid is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-amino-3-(cyclopropylmethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c12-10-8(11(13)14)2-1-3-9(10)15-6-7-4-5-7/h1-3,7H,4-6,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZDGQDXXGWGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC(=C2N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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